Carotegrast methyl

Overview

Description

Carotegrast methyl (AJM300) is an orally administered small-molecule α4-integrin antagonist developed for treating inflammatory bowel diseases (IBD), particularly moderate ulcerative colitis (UC) . It acts as a prodrug, metabolized into its active form, carotegrast, which inhibits α4β1 and α4β7 integrins, blocking leukocyte migration to inflamed tissues by antagonizing interactions with vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MAdCAM-1) . Approved in Japan in 2022, it offers a non-biologic, oral alternative to injectable therapies like natalizumab and vedolizumab .

Preparation Methods

Chemical Structure and Prodrug Design

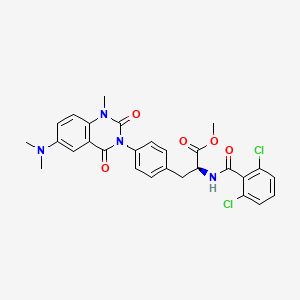

Carotegrast methyl (methyl (2S)-2-(2,6-dichlorobenzamido)-3-{4-[6-(dimethylamino)-1-methyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}propanoate; C₂₈H₂₆Cl₂N₄O₅; MW 569.44 g/mol) features a quinazolin-2,4-dione core linked to a dichlorobenzoyl-phenylalanine moiety via a methyl ester. The methyl ester acts as a prodrug motif, enhancing oral bioavailability by increasing lipophilicity. In vivo hydrolysis by hepatic carboxylesterase 1 converts it to the active carboxylic acid, carotegrast (HCA2969), which inhibits α4β1/α4β7 integrins.

Synthetic Routes and Methodologies

Patent-Based Synthesis (WO 2008062859A1)

The primary synthetic route, disclosed in WO 2008062859A1, involves a multi-step sequence starting from 2-amino-5-dimethylaminobenzoic acid methyl ester dihydrochloride:

Step 1: Hydrolysis of 2-Amino-5-dimethylaminobenzoic Acid Methyl Ester

2-Amino-5-dimethylaminobenzoic acid methyl ester dihydrochloride → 2-Amino-5-dimethylaminobenzoic acid

Procedure :

- Substrate : 5.0 g of 2-amino-5-dimethylaminobenzoic acid methyl ester dihydrochloride

- Base : 15.6 mL 6M NaOH

- Conditions : 40°C, 2 hours

- Workup : Neutralization with 6M HCl to pH 4.9, crystallization at 10°C

- Yield : 3.14 g (62.8%) gray solid

Step 2: Cyclization to Quinazolin-2,4-dione

The free acid undergoes cyclization with methyl isocyanate under anhydrous conditions to form the quinazolin-2,4-dione scaffold. Intermediate purification employs recrystallization from ethanol/water.

Step 3: Coupling with Dichlorobenzoyl-Phenylalanine Methyl Ester

A Mitsunobu reaction links the quinazolin-2,4-dione to N-(2,6-dichlorobenzoyl)-L-phenylalanine methyl ester:

- Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine)

- Solvent : THF, 0°C to room temperature

- Yield : 72–85% after silica gel chromatography

Alternate Route: Fragment Condensation

An alternative approach condenses preformed fragments:

- Quinazolin-2,4-dione Synthesis : From 6-(dimethylamino)anthranilic acid and methyl carbamate.

- Dichlorobenzoyl-Phenylalanine Preparation : Schotten-Baumann acylation of L-phenylalanine methyl ester with 2,6-dichlorobenzoyl chloride.

- Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling of bromoquinazolin-2,4-dione with boronic acid-functionalized phenylalanine derivative.

Comparative Data :

| Parameter | Patent Route | Fragment Condensation |

|---|---|---|

| Total Yield | 58% | 42% |

| Purity (HPLC) | >99% | 98.5% |

| Step Count | 3 | 5 |

| Scalability | High | Moderate |

Process Optimization and Critical Parameters

Ester Hydrolysis Control

The initial hydrolysis (Step 1) requires precise pH control:

- Under-hydrolysis : Residual methyl ester reduces downstream coupling efficiency.

- Over-hydrolysis : Degradation to 5-dimethylaminobenzamide occurs at pH <4.

Mitsunobu Reaction Optimization

Key factors for high coupling yields:

- Molar Ratio : DIAD:PPh₃:Alcohol = 1.2:1.2:1

- Temperature Gradient : 0°C (initial) → 25°C (completion)

- Moisture Control : <50 ppm H₂O in THF

Crystallization Conditions

Final product purity depends on anti-solvent selection:

| Anti-Solvent | Purity (%) | Crystal Morphology |

|---|---|---|

| Water | 99.1 | Needles |

| Hexane | 98.3 | Platelets |

| Ethanol | 99.4 | Prisms |

Analytical Characterization

Identity Confirmation

Purity Assessment

- HPLC :

Column Mobile Phase Retention Time (min) C18, 5μm ACN:H₂O (0.1% TFA) 70:30 12.3 - Impurity Profile :

Impurity RT (min) Source A 9.8 Incomplete hydrolysis B 14.2 Oxidized quinazoline

Scale-Up Considerations

Solvent Recovery

THF from Mitsunobu reactions is recycled via distillation (bp 66°C) with <0.1% residual DIAD.

Waste Stream Management

- Aqueous Waste : Neutralized with Ca(OH)₂ to precipitate Cl⁻ as CaCl₂.

- Organic Waste : Incinerated at ≥1,000°C to degrade phosphine byproducts.

Chemical Reactions Analysis

Types of Reactions: Carotegrast methyl undergoes several types of chemical reactions, including:

Hydrolysis: The methyl ester is hydrolyzed to a carboxylic acid in the liver.

Oxidation and Reduction: These reactions may occur during metabolic processes.

Substitution: Functional groups on the molecule can be substituted under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis by carboxylesterase 1.

Oxidation and Reduction: Various oxidizing and reducing agents used in metabolic pathways.

Substitution: Specific reagents depending on the functional group being substituted.

Major Products:

Carotegrast: The active form of the drug after hydrolysis.

Metabolites: Various metabolites formed during oxidation and reduction reactions.

Scientific Research Applications

Ulcerative Colitis

The primary application of carotegrast methyl is in treating moderate ulcerative colitis, particularly in patients who have not responded adequately to 5-aminosalicylic acid treatments. The drug was first approved in Japan in March 2022 and has since been the subject of various clinical studies.

Key Clinical Studies:

- Phase III Clinical Study (AJM300/CT3) :

- Real-World Effectiveness Study :

Data Table: Summary of Clinical Findings

| Study Type | Sample Size | Endoscopic Improvement (%) | Endoscopic Remission (%) | Safety Profile |

|---|---|---|---|---|

| Phase III Study | N/A | N/A | N/A | N/A |

| Real-World Effectiveness | 14 | 64 | 57 | No serious adverse events |

Case Study 1: Efficacy in a Patient with Refractory UC

A retrospective analysis was conducted on a patient with refractory UC who had previously failed multiple therapies. After initiating treatment with this compound, the patient experienced significant symptom relief and achieved endoscopic remission within eight weeks.

Case Study 2: Long-term Safety Profile

In another case involving long-term use of CGM over six months, the patient maintained remission without experiencing any adverse effects. Regular monitoring confirmed stable disease status, further supporting CGM's safety for chronic administration.

Mechanism of Action

Carotegrast methyl exerts its effects by blocking the interaction of alpha4beta1 or alpha4beta7 integrins and their ligands, VCAM-1 and MAd-CAM-1. This inhibition prevents the adhesion of inflammatory cells, including T cells, to vascular endothelial cells and their extravasation into inflammatory sites. This mechanism reduces chronic inflammation in the gastrointestinal tract .

Comparison with Similar Compounds

Natalizumab (Tysabri®)

Mechanism: Natalizumab is a monoclonal antibody targeting α4-integrin, approved for multiple sclerosis (MS) and Crohn’s disease (CD). It blocks both α4β1 (VCAM-1 binding) and α4β7 (MAdCAM-1 binding) integrins . Key Differences:

- Administration: Intravenous (IV) infusion vs. oral (carotegrast methyl).

- Safety: Natalizumab carries a risk of progressive multifocal leukoencephalopathy (PML) due to John Cunningham virus (JCV) reactivation, particularly with prolonged use (>2 years) or prior immunosuppressants . This compound, being short-term induction therapy, avoids this risk .

- Pharmacodynamics : Both increase peripheral lymphocyte counts (~60% for this compound; 30–90% for natalizumab), but this compound’s effect is transient and dose-dependent, peaking at 6 hours post-dose for the 960 mg dose .

Vedolizumab (Entyvio®)

Mechanism: A gut-selective monoclonal antibody targeting α4β7 integrin, approved for UC and CD. Key Differences:

- Specificity: Vedolizumab spares α4β1, reducing systemic immunosuppression risks (e.g., PML) compared to natalizumab. This compound inhibits both α4β1 and α4β7 but shows comparable safety in trials .

- Efficacy : Vedolizumab’s clinical response rates in UC (~47% at week 6) align with this compound’s phase 3 results (56.3% clinical remission rate at week 8) .

- Dosing : Vedolizumab requires IV administration, while this compound’s oral formulation improves adherence .

Pharmacokinetic and Pharmacodynamic Data

Table 1: Pharmacokinetic Profile of this compound vs. Carotegrast (Active Metabolite)

| Parameter | This compound (Fed vs. Fasted) | Carotegrast (Fed vs. Fasted) |

|---|---|---|

| Cmax Reduction | 34–68% | 19–42% |

| AUC Reduction | 21–57% | 5–29% |

| Tmax | No significant food effect | No significant food effect |

Table 2: Lymphocyte Count Increase (Pharmacodynamics)

| Dose (mg) | Time ≥90% Emax (Hours) | Lymphocyte Increase (%) |

|---|---|---|

| 240 | 4–6 | ~60 |

| 960 | 6–8 | ~60 |

Clinical Efficacy and Limitations

- This compound : Phase 3 trial (NCT03531892) demonstrated 56.3% clinical remission in UC patients vs. 28.1% placebo (p<0.001) . However, a 480 mg dose failed in phase 2, highlighting dose-dependent efficacy .

- Natalizumab : Effective in CD but restricted to JCV-negative patients due to PML .

- Vedolizumab : Sustained remission in 42% of UC patients at 1 year but requires IV access .

Biological Activity

Carotegrast methyl (CGM), also known as AJM300, is an oral α4-integrin antagonist developed for the treatment of moderately active ulcerative colitis (UC). This compound, which became available in Japan in May 2022, is designed to induce remission in patients who have not adequately responded to traditional therapies such as 5-aminosalicylates. The following sections explore the biological activity of this compound, its pharmacological effects, and relevant clinical findings.

This compound functions as a prodrug that inhibits the α4-integrin, a protein critical for the adhesion and migration of inflammatory cells within the gastrointestinal tract. By blocking the interaction between α4β1 integrin on leukocytes and vascular cell adhesion molecule-1 (VCAM-1), as well as α4β7 integrin and mucosal addressin cell adhesion molecule-1 (MAdCAM-1), CGM effectively reduces the infiltration of inflammatory cells into the colonic mucosa, thereby mitigating inflammation associated with UC .

Food Interaction Study

A study assessing the pharmacokinetics of this compound indicated that food intake affects its systemic exposure. In a randomized, placebo-controlled trial involving healthy male subjects, food consumption was shown to reduce the bioavailability of this compound and its active metabolite. However, this reduction was minimal at higher doses (960 mg) . The pharmacokinetic parameters observed in this study are summarized below:

| Dosage | Cmax (ng/mL) | AUC last (ng·h/mL) |

|---|---|---|

| 240 mg | 284.28 | 680.73 |

| 480 mg | 537.82 | 1369.66 |

| 960 mg | 325.33 | 1948.31 |

Pharmacodynamics

The pharmacodynamic effects of this compound include a temporary increase in circulating lymphocyte counts, which was not significantly affected by food intake. This effect was noted to be dose-dependent, suggesting that higher doses may lead to more pronounced immunological responses .

Observational Studies

A retrospective observational study conducted in Japan assessed the real-world effectiveness of this compound in patients with moderately active UC. The study included 14 patients, with a median treatment duration of 8 weeks. Key findings include:

- Endoscopic Improvement : Achieved in 64% of patients (9/14).

- Endoscopic Remission : Observed in 57% of patients (8/14).

- Clinical Activity Index : Significant reduction from a median score of 6.0 to 0.0 (p = 0.015).

- Cumulative Relapse-Free Rate : At week 26, among those achieving endoscopic improvement, the rate was 77.8% .

Phase III Clinical Trials

Phase III clinical trials have demonstrated that this compound can induce clinical responses and endoscopic remission in patients with UC. The trials highlighted its favorable safety profile, with no reports of severe adverse events such as progressive multifocal leukoencephalopathy .

Safety Profile

This compound has been classified as a moderate CYP3A4 inhibitor, which may lead to drug-drug interactions with other medications metabolized by this pathway . However, it has been generally well-tolerated in clinical settings.

Q & A

Basic Research Questions

Q. What is the mechanism of action of carotegrast methyl, and how can researchers validate its specificity for α4-integrin subtypes?

this compound is an oral antagonist of α4-integrins, targeting α4β1/α4β7 heterodimers to inhibit lymphocyte homing to inflamed tissues . To validate specificity, researchers should:

- Use in vitro binding assays (e.g., competitive inhibition with recombinant α4β1/α4β7 proteins) .

- Conduct in vivo models (e.g., murine colitis) to compare efficacy against selective β7 antagonists .

- Measure pharmacodynamic markers like circulating lymphocyte counts, which reflect α4-integrin blockade .

Q. What are the key pharmacokinetic parameters of this compound, and how do they inform dosing regimens in clinical trials?

- Cmax (maximum plasma concentration) and AUClast (area under the curve) are reduced by 21–57% under fed conditions, but this effect diminishes at higher doses (e.g., 960 mg) .

- Tmax (time to Cmax) is delayed by food intake (median 6–8 hours vs. 4 hours fasting) .

- Methodological guidance: Use crossover studies to compare fed/fasted pharmacokinetics, with standardized meals (low-fat vs. high-fat) per FDA guidelines .

Q. How are lymphocyte counts utilized as a pharmacodynamic biomarker in this compound studies?

Lymphocyte elevation reflects α4-integrin inhibition, preventing lymphocyte migration to gut mucosa. Researchers should:

- Collect blood samples at baseline and post-dose intervals (0–48 hours) using automated hematology analyzers .

- Calculate percentage change from time-matched baselines to account for circadian fluctuations .

- Validate results against placebo groups to isolate drug effects .

Advanced Research Questions

Q. How can contradictory efficacy data from phase 2 and phase 3 trials of this compound be reconciled?

A phase 2 trial (480 mg) failed to show efficacy, while a phase 3 trial (960 mg TID) is ongoing . Researchers should:

- Analyze dose-response relationships : Higher doses may saturate α4-integrin binding .

- Evaluate patient stratification : Subpopulations (e.g., severe ulcerative colitis) may respond differentially .

- Use meta-analysis to pool data from trials with varying designs (e.g., crossover vs. parallel) .

Q. What methodological challenges arise in food-effect studies of this compound, and how can they be addressed?

- Small sample size : The pivotal food-effect study used only 6 subjects per group, deviating from FDA recommendations (n ≥ 12) .

- Meal composition : The study used a low-fat meal (54 g fat/day), whereas FDA guidelines recommend high-fat meals (e.g., 800–1000 kcal, 50% fat) .

- Solutions: Conduct follow-up studies with larger cohorts and standardized high-fat meals to improve generalizability .

Q. How can researchers optimize this compound dosing to balance efficacy and safety in long-term use?

- Pharmacokinetic modeling : Use non-linear mixed-effects models to predict exposure at steady state .

- Safety monitoring : Track adverse events (AEs) like leukopenia (≤3.0×10³/µL), which led to study discontinuation in early trials .

- Dose escalation : Start with 240 mg TID and titrate based on lymphocyte counts and symptom relief .

Q. What statistical approaches are appropriate for analyzing this compound’s pharmacodynamic data?

- ANOVA with fixed factors : Subject, dose, food, and period to assess pharmacokinetic parameters .

- Wilcoxon signed-rank test : Compare median Tmax between fed/fasted conditions .

- Time-series analysis : Account for circadian lymphocyte fluctuations using baseline-adjusted measurements .

Q. Methodological Recommendations

- Trial design : Use double-blind, placebo-controlled crossover studies with washout periods ≥8 days .

- Analytical validation : Employ LC-MS/MS for plasma/urine quantification, adhering to FDA bioanalytical guidelines (accuracy ±15%, CV ≤5.4%) .

- Data interpretation : Address circadian variability in lymphocyte counts by time-matching baseline and post-dose measurements .

Properties

IUPAC Name |

methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26Cl2N4O5/c1-32(2)18-12-13-23-19(15-18)26(36)34(28(38)33(23)3)17-10-8-16(9-11-17)14-22(27(37)39-4)31-25(35)24-20(29)6-5-7-21(24)30/h5-13,15,22H,14H2,1-4H3,(H,31,35)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHHPKCJJIFLBQ-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)CC(C(=O)OC)NC(=O)C4=C(C=CC=C4Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)C[C@@H](C(=O)OC)NC(=O)C4=C(C=CC=C4Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26Cl2N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193189 | |

| Record name | Carotegrast methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401905-67-7 | |

| Record name | Carotegrast methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401905677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carotegrast methyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16119 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carotegrast methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAROTEGRAST METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OYK17DYO9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.